molecular formula C11H15NO2 B2433217 1-(Aminomethyl)-5-methoxy-2,3-dihydro-1H-inden-1-ol CAS No. 118587-85-2

1-(Aminomethyl)-5-methoxy-2,3-dihydro-1H-inden-1-ol

Cat. No.: B2433217
CAS No.: 118587-85-2
M. Wt: 193.246
InChI Key: WZRXYORCRPUWNZ-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-5-methoxy-2,3-dihydro-1H-inden-1-ol is a chemical compound with a unique structure that combines an aminomethyl group, a methoxy group, and a dihydroindenol framework

Mechanism of Action

Target of Action

The compound 1-(Aminomethyl)-5-methoxy-2,3-dihydro-1H-inden-1-ol, also known as Gabapentin, primarily targets the α2δ-1 and α2δ-2 isoforms of the α2δ protein . These proteins play a crucial role in the functioning of calcium channels, which are vital for various cellular processes, including the transmission of nerve signals .

Mode of Action

Gabapentin interacts with its targets by binding to the α2δ-1 isoform of the α2δ protein . This binding decreases the activity of a subset of calcium channels, thereby reducing the influx of calcium ions into the nerve cells . The reduction in calcium ion influx leads to a decrease in the release of excitatory neurotransmitters, which in turn results in a decrease in nerve signal transmission .

Biochemical Pathways

It is known that the drug’s action on calcium channels can influence various downstream effects, including the modulation of neurotransmitter release and the regulation of neuronal excitability .

Pharmacokinetics

Gabapentin exhibits dose-dependent pharmacokinetics due to the saturation of its transporter at clinical doses . The bioavailability of Gabapentin is inversely proportional to the dose, and a high-fat meal can increase its bioavailability . The elimination half-life of Gabapentin is approximately 5 to 7 hours .

Result of Action

The primary result of Gabapentin’s action is the reduction of nerve signal transmission, which can help in the management of conditions like peripheral neuropathic pains, postherpetic neuralgia, and partial-onset seizures .

Action Environment

Additionally, the presence of renal disease can affect the drug’s elimination and may require dose adjustments .

Preparation Methods

The synthesis of 1-(Aminomethyl)-5-methoxy-2,3-dihydro-1H-inden-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 5-methoxy-2,3-dihydroindene with formaldehyde and ammonia, followed by reduction to yield the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(Aminomethyl)-5-methoxy-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Aminomethyl)-5-methoxy-2,3-dihydro-1H-inden-1-ol has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-(Aminomethyl)-5-methoxy-2,3-dihydro-1H-inden-1-ol can be compared with similar compounds such as:

    1-(Aminomethyl)-2,3-dihydroinden-1-ol: Lacks the methoxy group, which may affect its solubility and reactivity.

    5-Methoxy-2,3-dihydroindene: Lacks the aminomethyl group, reducing its potential for forming hydrogen bonds and electrostatic interactions.

    1-(Aminomethyl)-5-methoxyindene: Contains a similar structure but without the dihydro component, which may influence its stability and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

1-(aminomethyl)-5-methoxy-2,3-dihydroinden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-14-9-2-3-10-8(6-9)4-5-11(10,13)7-12/h2-3,6,13H,4-5,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRXYORCRPUWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CC2)(CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118587-85-2
Record name 1-(aminomethyl)-5-methoxy-2,3-dihydro-1H-inden-1-ol
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